Cas no 134370-12-0 (1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde)

1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde is a specialized indole derivative featuring a triphenylphosphoranylideneamino group at the 2-position and a formyl group at the 3-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the construction of complex heterocyclic systems. The presence of the phosphoranylideneamino moiety enhances its reactivity in Wittig-type reactions, while the aldehyde functionality allows for further derivatization through condensation or nucleophilic addition. Its structural features make it valuable for applications in medicinal chemistry and materials science, particularly in the synthesis of indole-based scaffolds with tailored properties. The compound is typically handled under inert conditions to preserve its stability.
1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde structure
134370-12-0 structure
Product name:1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde
CAS No:134370-12-0
MF:C34H27N2OP
MW:510.564749002457
CID:5044417

1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(Phenylmethyl)-2-[(triphenylphosphoranylidene)amino]-1H-indole-3-carboxaldehyde
    • 1H-Indole-3-carboxaldehyde, 1-(phenylmethyl)-2-[(triphenylphosphoranylidene)amino]-
    • 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde
    • Inchi: 1S/C34H27N2OP/c37-26-32-31-23-13-14-24-33(31)36(25-27-15-5-1-6-16-27)34(32)35-38(28-17-7-2-8-18-28,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-24,26H,25H2
    • InChI Key: IAKFJLUEDPJPRQ-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C2=C(C=CC=C2)C(C=O)=C1N=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P335583-250mg
1-​(Phenylmethyl)​-​2-​[(triphenylphosphora​nylidene)​amino]​-1H-​indole-​3-​carboxaldehyde
134370-12-0
250mg
$ 2685.00 2023-09-06
TRC
P335583-100mg
1-​(Phenylmethyl)​-​2-​[(triphenylphosphora​nylidene)​amino]​-1H-​indole-​3-​carboxaldehyde
134370-12-0
100mg
$ 1208.00 2023-09-06
TRC
P335583-50mg
1-​(Phenylmethyl)​-​2-​[(triphenylphosphora​nylidene)​amino]​-1H-​indole-​3-​carboxaldehyde
134370-12-0
50mg
$ 621.00 2023-09-06

1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde Related Literature

Additional information on 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde

Comprehensive Overview of 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde (CAS No. 134370-12-0)

1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde (CAS No. 134370-12-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, often referred to by its abbreviated name, features a unique indole-3-carboxaldehyde core modified with a triphenylphosphoranylideneamino group and a phenylmethyl substituent. Its structural complexity and functional diversity make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The compound's CAS No. 134370-12-0 is a critical identifier for researchers and manufacturers seeking precise chemical data. Its indole backbone is particularly noteworthy, as indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a triphenylphosphoranylideneamino group enhances its reactivity, enabling it to participate in various Wittig-type reactions, which are pivotal in organic synthesis.

In recent years, the demand for 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde has surged due to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are essential in developing new therapeutics. For instance, its indole-3-carboxaldehyde moiety is a key fragment in the synthesis of kinase inhibitors and GPCR modulators, both of which are hot topics in modern pharmacology.

Another area of interest is the compound's utility in organic electronics. The triphenylphosphoranylideneamino group can influence the electronic properties of conjugated systems, making it a candidate for OLEDs (organic light-emitting diodes) and photovoltaic materials. This aligns with the growing trend toward sustainable and energy-efficient technologies, a topic frequently searched in academic and industrial circles.

From a synthetic perspective, the compound's CAS No. 134370-12-0 is often associated with high-yield reactions and selective functionalization. Its stability under various conditions makes it a reliable reagent for multi-step syntheses. Moreover, its phenylmethyl group provides steric hindrance, which can be exploited to control reaction regioselectivity—a feature highly valued in asymmetric synthesis.

Environmental and safety considerations are also paramount when working with 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde. While it is not classified as a hazardous material, proper handling protocols should be followed to ensure workplace safety. This aligns with the increasing focus on green chemistry and sustainable practices, which are frequently discussed in scientific forums and search queries.

In summary, 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde (CAS No. 134370-12-0) is a versatile and valuable compound with broad applications in pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features, including the indole-3-carboxaldehyde core and triphenylphosphoranylideneamino group, make it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in cutting-edge chemical research.

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